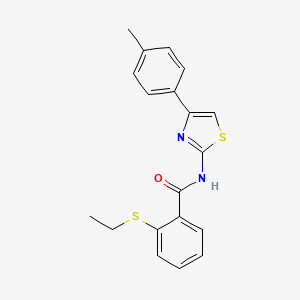

![molecular formula C11H19NO5 B2960166 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 1779582-40-9](/img/structure/B2960166.png)

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid” is an organic compound . It has a molecular weight of 245.28 . The compound is in powder form .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The IUPAC name of the compound is 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known for their inhibitory effects on microbes, highlighting their potential as microbial inhibitors in biotechnological applications. Research shows that carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids can impact microbes such as Escherichia coli and Saccharomyces cerevisiae, affecting cell membrane integrity and internal pH. This knowledge is crucial for developing strategies to increase microbial robustness in industrial processes (Jarboe, Royce, & Liu, 2013).

Structure-Related Antioxidant and Microbiological Activity

Natural carboxylic acids derived from plants demonstrate a range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids significantly influences their bioactivity, suggesting potential applications in developing new therapeutic agents and understanding the biochemical pathways involved in their activities (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Synthetic phenolic antioxidants (SPAs), used in various industrial and commercial products to prolong shelf life, have been found in the environment and humans. Studies suggest the need for future research on novel SPAs with lower toxicity and environmental impact, pointing to potential environmental and health implications of carboxylic acid derivatives (Liu & Mabury, 2020).

Lactic Acid as a Biotechnological Route

Lactic acid's role as a feedstock for green chemistry highlights its importance in producing biodegradable polymers and other chemicals. This opens avenues for utilizing carboxylic acids in sustainable chemical synthesis and material science (Gao, Ma, & Xu, 2011).

Mécanisme D'action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.

Mode of Action

The mode of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is likely related to its Boc group. The Boc group can be removed under certain conditions, revealing the amino group underneath . This process, known as deprotection, can cause changes in the target molecule, potentially affecting its function.

Biochemical Pathways

The deprotection of the boc group is a common step in many biochemical pathways, particularly in the synthesis of peptides and proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid. For example, the pH and temperature of the environment can affect the rate of Boc deprotection . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its target.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLJGXKSGRHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)

![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)